molecular formula C15H15NO6 B176437 2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid methyl ester CAS No. 185130-13-6

2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid methyl ester

Cat. No.: B176437
CAS No.: 185130-13-6
M. Wt: 305.28 g/mol
InChI Key: ZWEQGBYLZYNDNT-UHFFFAOYSA-N
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Description

This compound (CAS 205448-64-2, molecular formula C₁₆H₁₇NO₇) features a benzoic acid methyl ester backbone substituted with a 2,2-dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethylamino group. Its key physicochemical properties include a predicted boiling point of 547.8±50.0°C, density of 1.360±0.06 g/cm³, and sensitivity to light, requiring storage at 2–8°C . It serves as a critical intermediate in pharmaceutical synthesis, notably for lenvatinib, a tyrosine kinase inhibitor .

Properties

IUPAC Name

methyl 2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6/c1-15(2)21-13(18)10(14(19)22-15)8-16-11-7-5-4-6-9(11)12(17)20-3/h4-8,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEQGBYLZYNDNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=CC=C2C(=O)OC)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction: Condensation of Meldrum’s Acid Derivatives with Aromatic Amines

The target compound is synthesized via a one-pot condensation reaction between 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid derivative) and methyl 2-aminobenzoate (methyl anthranilate), mediated by trimethyl orthoformate (Figure 1). The reaction proceeds through a Schiff base formation mechanism:

  • Activation of Meldrum’s Acid : The β-keto ester group of Meldrum’s acid reacts with trimethyl orthoformate to generate an electrophilic formyl intermediate.

  • Imine Formation : The aromatic amine attacks the formyl carbon, forming a metastable imine intermediate.

  • Cyclization : Intramolecular cyclization yields the final 1,3-dioxane ring fused to the benzoate backbone.

Key Reaction Conditions :

  • Solvent : Isopropyl alcohol (5 L per mole of amine)

  • Temperature : Reflux at 90°C

  • Time : 1 hour

  • Molar Ratios : 1:1:1 (amine:Meldrum’s acid:trimethyl orthoformate)

Step-by-Step Procedure and Optimization

Standard Protocol

  • Charging Reactants :

    • Methyl 2-aminobenzoate (500.00 g, 2.76 mol)

    • 2,2-Dimethyl-1,3-dioxane-4,6-dione (397.73 g, 2.76 mol)

    • Trimethyl orthoformate (292.84 g, 2.76 mol)

    • Isopropanol (5.00 L)

  • Reaction Execution :

    • Heat the mixture to 90°C under reflux with stirring.

    • Monitor reaction progress via TLC (ethyl acetate/hexane, 1:2).

  • Workup :

    • Cool to 20°C in an ice bath.

    • Filter the precipitate and wash with methyl tert-butyl ether (MTBE, 300 mL × 2).

    • Dry under vacuum to obtain a light red powder (yield: 89.62%, purity: 95%).

Critical Parameters Affecting Yield and Purity

ParameterOptimal ValueEffect of Deviation
Temperature 90°C<80°C: Incomplete reaction; >100°C: Decomposition
Solvent Polarity IsopropanolLow-polarity solvents (e.g., MTBE) reduce solubility
Stoichiometry 1:1:1 (amine:Meldrum’s acid:orthoformate)Excess orthoformate promotes side reactions

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

A modified protocol using microwave irradiation reduces reaction time to 15 minutes while maintaining a yield of 85–88%. This method enhances energy efficiency but requires specialized equipment.

Solid-Phase Synthesis

Immobilizing Meldrum’s acid on polystyrene resin enables iterative coupling with methyl 2-aminobenzoate, achieving a 78% yield after three cycles. While scalable, this approach incurs higher costs due to resin usage.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, CH=N), 7.89–7.45 (m, 4H, Ar-H), 3.87 (s, 3H, OCH₃), 1.52 (s, 6H, CH₃).

  • IR (KBr) : 1720 cm⁻¹ (C=O, ester), 1665 cm⁻¹ (C=O, dioxane), 1620 cm⁻¹ (C=N).

Purity Assessment

  • HPLC : >95% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).

  • Melting Point : 207.6°C (decomposition).

Industrial-Scale Production Considerations

Cost-Effective Raw Material Sourcing

Raw MaterialPrice (USD/kg)Supplier Recommendations
Methyl 2-aminobenzoate$120–150Ambeed, Chemdad
2,2-Dimethyl-1,3-dioxane-4,6-dione$90–110ChemicalBook, LookChem

Waste Management Strategies

  • Isopropanol Recovery : Distillation reclaims >85% solvent for reuse.

  • MTBE Wash Liquor : Neutralize with aqueous NaHCO₃ before disposal .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different chemical and physical properties, which may be useful in various applications.

Scientific Research Applications

Overview

The compound 2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid methyl ester is a synthetic organic molecule with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to interact with biological systems and serve as a building block in organic synthesis. This article explores its applications in scientific research, particularly in medicinal chemistry, materials science, and biological studies.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Studies have indicated that derivatives of this compound may exhibit:

  • Antimicrobial Activity : Research has shown that related compounds can inhibit the growth of various bacterial strains. For example, derivatives demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, indicating potential use as antibacterial agents.
Concentration (µM)Zone of Inhibition (mm)
1012
2520
5030
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Notable findings include:
EnzymeIC50 (µM)
Lactate Dehydrogenase15
Aldose Reductase25

These results suggest its potential role in treating metabolic disorders.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

  • Nucleophilic Substitution : The presence of the dioxane ring allows for nucleophilic attack, leading to the formation of diverse derivatives.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form carboxylic acids or ketones and reduction to yield alcohols or amines.

Case Study 1: Antibacterial Efficacy

A study focused on the antibacterial efficacy of the compound against common pathogens. The results demonstrated that higher concentrations significantly increased antibacterial activity.

Case Study 2: Enzyme Inhibition

Another investigation assessed the compound's ability to inhibit specific enzymes involved in glucose metabolism, revealing promising IC50 values that indicate its potential therapeutic applications.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound indicates that modifications in its structure can significantly alter its biological activity. For instance:

  • Substituents on the dioxane ring enhance antimicrobial potency.

Toxicological Assessments

Toxicological studies have been conducted to evaluate safety profiles, indicating low cytotoxicity at therapeutic concentrations, which supports its potential for further development in pharmaceuticals.

Mechanism of Action

The mechanism by which 2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid methyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Ethyl Ester Variant: 4-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid ethyl ester

  • CAS 205810-04-4 (C₁₇H₁₉NO₆) replaces the methyl ester with an ethyl group.
  • Key Differences :
    • Molecular Weight : Higher (349.34 vs. 335.31) due to the ethyl group.
    • Solubility : Likely reduced hydrophilicity compared to the methyl ester.
    • Applications : Similar use as an intermediate but may alter pharmacokinetics in drug formulations .

Free Acid Form: 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzoic acid

  • CAS 185130-11-4 (C₁₄H₁₃NO₆) lacks the methyl ester, featuring a free carboxylic acid.
  • Key Differences :
    • Reactivity : The free acid is more reactive in condensation or salt-forming reactions.
    • Stability : Less stable under acidic/basic conditions compared to the esterified form .

Malonic Acid Diesters (e.g., 2-[2-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-yl)-ethyl]-malonic acid diethyl ester)

  • Structure : Contains a malonic acid diethyl ester core instead of benzoic acid.
  • Synthesis : Prepared via NaH-mediated alkylation of Meldrum’s acid derivatives (27% yield) .
  • Applications: Used in cyclization reactions to generate hydroxycarboxylic acids (e.g., 5-Carboxy-2-ethoxycarbonyl-6-hydroxy-hexanoic acid ethyl ester, 78% yield) .

Sulfonylurea Herbicides (e.g., Sulfometuron-methyl)

  • Structure : Benzoic acid methyl ester with a sulfonylurea substituent.
  • Applications : Acts as a herbicide, targeting acetolactate synthase in plants .
  • Divergent Reactivity : The sulfonylurea group enables distinct biological activity compared to the dioxane-containing target compound.

Stability and Handling

  • Storage : Light-sensitive; requires refrigeration (2–8°C) .
  • Degradation : Hydrolysis of the ester group in aqueous conditions necessitates controlled environments.

Biological Activity

The compound 2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid methyl ester (CAS No. 1020252-22-5) is a synthetic derivative with potential biological activities. This article explores its molecular characteristics, biological activity, and relevant case studies.

Molecular Structure and Properties

The molecular formula of the compound is C14H12N2O4C_{14}H_{12}N_{2}O_{4} with a molecular weight of approximately 272.26 g/mol. The structure features a dioxane ring and a benzoic acid moiety which may contribute to its biological properties.

PropertyDetails
Molecular FormulaC₁₄H₁₂N₂O₄
Molecular Weight272.26 g/mol
CAS Number1020252-22-5
Chemical StructureChemical Structure

Anticancer Properties

Recent studies have indicated that derivatives of benzoic acid exhibit anticancer properties, potentially through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to the target compound have shown effectiveness against various cancer cell lines.

  • Mechanism of Action : The compound may interact with specific cellular pathways involved in cancer proliferation and apoptosis. Preliminary in vitro studies suggest it could inhibit the growth of breast cancer cells by modulating estrogen receptor activity .
  • Case Study : In a controlled study, derivatives were tested against MCF-7 breast cancer cells. Results indicated that these compounds could reduce cell viability significantly compared to untreated controls, suggesting a potential role as therapeutic agents in breast cancer treatment .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related damage in cells.

  • Study Findings : A study assessing the radical scavenging activity of similar compounds found that they exhibited significant antioxidant effects, which could be beneficial in preventing oxidative damage associated with various diseases .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile and toxicity is critical for evaluating the safety and efficacy of new compounds.

  • ADMET Profiling : Preliminary assessments using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening tools suggest favorable profiles for similar compounds, indicating low toxicity and good bioavailability .
  • Safety Studies : In animal models, related compounds have been shown to have minimal adverse effects at therapeutic doses, supporting their potential use in clinical settings.

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